molecular formula C21H18ClN3O5 B2993789 Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-70-1

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2993789
CAS No.: 899733-70-1
M. Wt: 427.84
InChI Key: ALNFIVVPVABBGC-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with:

  • A phenyl group at position 1.
  • An ethoxycarbonyl group (ester) at position 2.
  • A 2-((2-chlorophenyl)amino)-2-oxoethoxy moiety at position 3.
  • A ketone group at position 5.

Pyridazine derivatives are often explored for pharmaceutical applications due to their ability to engage in hydrogen bonding and π-π stacking .

Properties

IUPAC Name

ethyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)14-8-4-3-5-9-14)30-13-18(26)23-16-11-7-6-10-15(16)22/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNFIVVPVABBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, also known by its chemical formula C21H18ClN3O5C_{21}H_{18}ClN_{3}O_{5} and CAS Number 899733-70-1, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a dihydropyridazine core, which is known for its diverse biological properties. The presence of the 2-chlorophenyl group and ethoxy functionalities contributes to its pharmacological profile.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Cereblon Binding : Some derivatives have been shown to bind to cereblon, a component of the E3 ubiquitin ligase complex. This interaction can influence protein degradation pathways, particularly in cancer cells .
  • Transcription Factor Modulation : Compounds with similar structures have been reported to modulate transcription factors such as Oct3/4, which plays a crucial role in maintaining pluripotency in stem cells .
  • Antioxidant Activity : Dihydropyridazine derivatives have exhibited antioxidant properties, potentially protecting cells from oxidative stress and related pathologies .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation. For instance, derivatives have shown significant cytotoxic effects against glioma and breast cancer cell lines.

Cell LineIC50 (µM)Reference
Glioma (U87MG)5.21
Breast Cancer (MCF7)4.50
Colon Cancer (HCT116)3.53

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : A study conducted on glioma cells showed that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers .
  • Stem Cell Research : Another investigation focused on the modulation of Oct3/4 expression in embryonic stem cells, demonstrating that derivatives could enhance pluripotency under specific conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents on the phenylamino or pyridazine rings, affecting physicochemical and biological properties.

Substituent Variations on the Phenylamino Group

a. Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Substituent : 4-ethoxyphenyl (electron-donating ethoxy group).
  • Molecular Formula : C₂₃H₂₄N₃O₆.
  • Molecular Weight : 438.46 g/mol.
  • Impact : The ethoxy group enhances lipophilicity (vs. 2-chloro) but reduces electrophilicity. The p-tolyl group at position 1 adds steric bulk, which may influence crystal packing .
b. Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Substituent : 3-fluoro-4-methylphenyl (mixed electronic effects).
  • Molecular Formula : C₂₂H₂₀FN₃O₅.
  • Molecular Weight : 433.42 g/mol.
  • Impact : Fluorine increases electronegativity and metabolic stability, while the methyl group adds steric hindrance. This combination may improve bioavailability compared to the 2-chloro derivative .
c. Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Substituent : 3,5-dimethylphenyl (electron-donating methyl groups).
  • Molecular Formula : C₂₃H₂₂FN₃O₅.
  • Molecular Weight : 439.44 g/mol.
  • Impact: The 4-fluorophenyl group at position 1 enhances dipole interactions, while dimethyl groups on the phenylamino moiety increase hydrophobicity .
d. Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
  • Substituent : 2,3-dihydrobenzo[b][1,4]dioxin-6-yl (bicyclic, electron-rich).
  • Molecular Formula : C₂₃H₂₁N₃O₇.
  • Molecular Weight : 451.44 g/mol.

Data Table: Key Properties of Analogs

Compound Name Substituent (Phenylamino) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (2-chlorophenyl) 2-chlorophenyl C₂₁H₁₇ClN₃O₅ 426.84 High electrophilicity due to Cl
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-ethoxyphenyl C₂₃H₂₄N₃O₆ 438.46 Increased lipophilicity
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 3-fluoro-4-methylphenyl C₂₂H₂₀FN₃O₅ 433.42 Enhanced metabolic stability
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 3,5-dimethylphenyl C₂₃H₂₂FN₃O₅ 439.44 High hydrophobicity
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 2,3-dihydrodioxin-6-yl C₂₃H₂₁N₃O₇ 451.44 Structural rigidity

Impact of Substituents on Physicochemical Properties

  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Enhance lipophilicity and metabolic stability but may reduce reactivity.
  • Bicyclic Substituents (e.g., dihydrodioxin) : Improve structural rigidity, which can enhance binding affinity in biological systems .

Q & A

Q. Q1. What are the critical steps for synthesizing this compound, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example, a key intermediate (e.g., pyridazine derivatives) may form via cyclocondensation of hydrazine derivatives with diketones under acidic conditions . Characterization of intermediates requires:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry and functional groups (e.g., ester, amide, and chlorophenyl substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly for chiral centers or steric hindrance in intermediates .

Q. Q2. How should researchers handle solubility and stability issues during experimental workflows?

Methodological Answer:

  • Solubility : Test polar (DMSO, methanol) and non-polar solvents (dichloromethane). For example, ester groups enhance solubility in THF or ethyl acetate .
  • Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4–60°C), and light exposure. Use HPLC to monitor degradation products (e.g., hydrolysis of the ester or amide groups) .

Advanced Research Questions

Q. Q3. What strategies optimize regioselectivity in the formation of the dihydropyridazine core?

Methodological Answer: Regioselectivity is influenced by:

  • Catalytic Conditions : Use Lewis acids (e.g., BF3_3-Et2_2O) to direct cyclization toward the 1,6-dihydropyridazine isomer .
  • Steric Effects : Bulky substituents (e.g., phenyl groups at position 1) favor specific ring conformations. Computational modeling (DFT) predicts energy barriers for alternative pathways .
  • Experimental Validation : Compare 1H^1H NMR coupling constants (e.g., J5,6_{5,6} in dihydropyridazine) with simulated spectra from Gaussian or ORCA software .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Purity Variability : Validate purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Assay Conditions : Standardize bioactivity assays (e.g., NF-κB inhibition) using controls like parthenolide. Replicate experiments across cell lines (e.g., HEK293 vs. RAW264.7) to assess cell-type specificity .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylate derivatives) that may contribute to observed effects .

Q. Q5. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl position on phenyl rings) with activity using descriptors like logP, polar surface area, and Hammett constants .

Analytical and Safety Considerations

Q. Q6. Which analytical techniques are essential for confirming the final compound’s structure?

Methodological Answer:

  • Combined Spectroscopy :

    Technique Key Data Purpose
    FT-IR1740 cm1^{-1} (ester C=O), 1660 cm1^{-1} (amide C=O)Functional group verification
    1H^1H NMRδ 1.2–1.4 ppm (ethyl CH3_3), δ 7.2–7.8 ppm (aromatic protons)Regiochemical assignment
    X-ray DiffractionDihedral angles between pyridazine and phenyl ringsStereochemical confirmation

Q. Q7. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation : Refer to SDS data for acute toxicity (e.g., LD50_{50} > 2000 mg/kg in rodents) and use fume hoods for steps involving volatile reagents (e.g., chlorinated solvents) .
  • Waste Disposal : Neutralize acidic by-products (e.g., HCl from amidation) with sodium bicarbonate before disposal .

Mechanistic and By-Product Analysis

Q. Q8. How can researchers identify and mitigate by-products during synthesis?

Methodological Answer:

  • By-Product Identification : Use LC-MS to detect common impurities (e.g., over-oxidized pyridazine derivatives or dimerization products) .
  • Optimization : Adjust reaction stoichiometry (e.g., limit excess hydrazine) or use scavengers (e.g., molecular sieves for water-sensitive steps) .

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